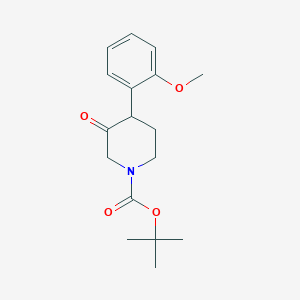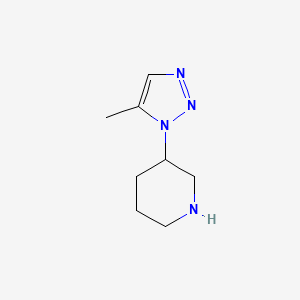
3-(5-Methyl-1H-1,2,3-triazol-1-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Methyl-1H-1,2,3-triazol-1-yl)piperidine is a compound that features a piperidine ring substituted with a 5-methyl-1H-1,2,3-triazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This reaction is performed by reacting an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring . The specific synthetic route for this compound involves the following steps:
- Preparation of the azide precursor.
- Reaction of the azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
- Introduction of the piperidine moiety through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production of 3-(5-Methyl-1H-1,2,3-triazol-1-yl)piperidine may involve large-scale implementation of the CuAAC reaction under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Methyl-1H-1,2,3-triazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
3-(5-Methyl-1H-1,2,3-triazol-1-yl)piperidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It is utilized in the development of novel materials with unique properties, such as polymers and dendrimers.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and other biological processes.
Mecanismo De Acción
The mechanism of action of 3-(5-Methyl-1H-1,2,3-triazol-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active site of enzymes, leading to inhibition or modulation of their activity . The piperidine moiety can enhance the compound’s binding affinity and selectivity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide
- 5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole
- 2,6-Bis(1,2,3-triazol-4-yl)pyridine
Uniqueness
3-(5-Methyl-1H-1,2,3-triazol-1-yl)piperidine is unique due to the presence of both the triazole and piperidine moieties, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H14N4 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
3-(5-methyltriazol-1-yl)piperidine |
InChI |
InChI=1S/C8H14N4/c1-7-5-10-11-12(7)8-3-2-4-9-6-8/h5,8-9H,2-4,6H2,1H3 |
Clave InChI |
QVJHFCFPXKZAMT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=NN1C2CCCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl N-[8-(2-diethylaminoethylamino)-2,3-bis(2-thienyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B13156970.png)
![Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13156973.png)

![5'-(Trifluoromethoxy)-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13156977.png)


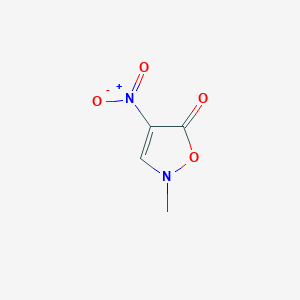

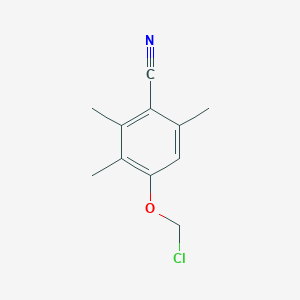
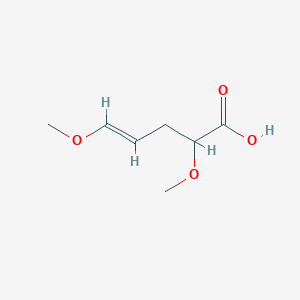

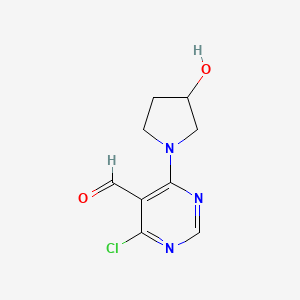
![3-Amino-1-(bicyclo[2.2.1]heptan-2-YL)-2-methylpropan-1-OL](/img/structure/B13157049.png)
